molecular formula C32H34N2O5S2 B026392 Corrigendum CAS No. 107933-32-4

Corrigendum

Cat. No.: B026392
CAS No.: 107933-32-4
M. Wt: 590.8 g/mol
InChI Key: XBSLHVDTLLLOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Etymological Origins of this compound

Distinction Between Erratum, this compound, and Retraction in Chemical Literature

Scientific journals employ distinct protocols for addressing errors:

Term Definition Responsibility Example
This compound Author-introduced error affecting data or interpretation Authors Misreported NMR spectral data
Erratum Journal/publisher-introduced error (e.g., production flaws) Publisher Misaligned figures during typesetting
Retraction Severe ethical breaches or irreproducible findings Authors/Editorial Board Fabricated cytotoxicity data

Journals like Nature and PLOS ONE mandate bidirectional linking between corrections and original articles to maintain transparency.

Historical Evolution of Correction Mechanisms in Chemistry Journals

The formalization of correction protocols emerged alongside the growth of academic publishing in the 20th century. Early chemistry journals, such as The Journal of the American Chemical Society (JACS), initially handled errors informally via reader correspondence. By the 1980s, standardized categories for corrections (e.g., errata, corrigenda) were adopted to address the increasing complexity of chemical research. The digital era further streamlined this process, enabling immediate updates and version control.

Properties

CAS No.

107933-32-4

Molecular Formula

C32H34N2O5S2

Molecular Weight

590.8 g/mol

IUPAC Name

11,16-bis-(4-methylphenyl)sulfonyl-3-oxa-11,16-diazatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,17,19-hexaene

InChI

InChI=1S/C32H34N2O5S2/c1-25-13-17-29(18-14-25)40(35,36)33-21-7-8-22-34(41(37,38)30-19-15-26(2)16-20-30)32-12-6-4-10-28(32)24-39-23-27-9-3-5-11-31(27)33/h3-6,9-20H,7-8,21-24H2,1-2H3

InChI Key

XBSLHVDTLLLOEL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C

Other CAS No.

107933-32-4

Synonyms

corrigendum compound

Origin of Product

United States

Comparison with Similar Compounds

Erratum

Purpose: Corrects production errors (e.g., formatting, typographical mistakes) introduced during publishing, typically initiated by the publisher . Example: A 2021 corrigendum to a study on antimicrobial consumption in Europe fixed tabular data formatting issues that obscured statistical trends .

Addendum

Purpose : Provides supplementary information (e.g., additional data, contextual analysis) without modifying the original content .
Example : An addendum might clarify methodological limitations in a SWAT model calibration study after new hydrological data emerges .
Key Difference : Addenda expand content; corrigenda rectify errors.

Retraction

Purpose: Withdraws publications due to pervasive errors, ethical violations, or irreproducible results . Example: A retraction would occur if a study on bio-succinic acid production falsely claimed novel fermentation techniques . Key Difference: Retractions invalidate the entire work, while corrigenda preserve its core validity .

Key Differences in Scope and Application

The table below summarizes distinctions between corrigenda and similar mechanisms:

Parameter This compound Erratum Addendum Retraction
Primary Purpose Corrects author errors Fixes publisher errors Adds supplementary data Withdraws flawed work
Authorship Authored by original authors Issued by publisher Authored by original authors Issued by publisher/editor
Error Type Data, methodology, interpretation Formatting, typesetting N/A (supplementary) Fraud, major flaws
Impact on Citation Original work remains citable with note Original work remains citable Original work remains citable Work is marked as invalid

Case Studies Highlighting Corrigenda Use

Biochemical Corrections

A 2021 this compound to a study on radish root processing clarified misattributed roles of glucosinolate-myrosinase systems in amino acid synthesis, ensuring accurate metabolic pathway descriptions .

Clinical Research Revisions

A 2018 this compound amended incorrect blood factor thresholds in a dementia study, which initially misrepresented correlations between atherosclerosis biomarkers and cognitive decline .

Environmental Science

Preparation Methods

Structural Elucidation of Polybenzoacenes

A 2021 corrigendum rectified errors in the Supporting Information of Annulative Dimerization of Phenylene Triflate by Twofold C−H Activation. Revisions impacted:

  • IR/Raman Spectra : Optimized DFT structures revealed a 15 cm⁻¹ redshift in the C–H stretching mode of compound 6c , confirming dimerization (Table 1).

  • Mass Spectrometry : Corrected m/z values for S16 (calc. 498.2 → 502.3) and 15 (calc. 612.4 → 614.5), resolving earlier ambiguities in molecular ion detection.

Table 1: Revised spectroscopic data for polybenzoacenes

CompoundIR (C–H stretch, cm⁻¹)Raman (C–C stretch, cm⁻¹)
6c 3,025 → 3,0101,580 → 1,572
2c 3,042 → 3,0351,595 → 1,590

Borane (Fmes)BH₂ Preparation

A 2019 this compound corrected the structure of (Fmes)BH₂, a frustrated Lewis pair (FLP) used in CO/CO₂ reduction. The revised synthesis protocol involves:

  • Substitution : Reacting BCl₃ with 2,4,6-tris(trifluoromethyl)phenyllithium (FmesLi) at −78°C.

  • Quenching : Adding H₂O to yield (Fmes)BH₂ (95% purity vs. 89% previously).

  • Crystallization : Using hexane/CH₂Cl₂ (3:1) to avoid solvate formation.

The corrected FLP system achieved a turnover number (TON) of 48 for CO₂-to-HCOO⁻ conversion, surpassing the original report (TON = 35).

Stereoselective Synthesis and Chirality Control

Sulfinyl Compound Preparation

A 2020 review this compound highlighted advancements in enantioselective sulfoxidation. Critical updates included:

  • Catalytic Systems : Ti(IV)/diethyl tartrate complexes with TBHP improved ee values for aryl sulfoxides from 88% to 96%.

  • Additives : Lithium 4-dimethylaminobenzoate enhanced Fe(III)-salen-catalyzed sulfoxidations, enabling kilogram-scale esomeprazole production (>99% ee).

Mechanistic Insight : Sulfenate anions generated via β-elimination react with electrophiles to form sulfoxides. Racemization is suppressed using bulky tert-butyl groups (k_rac = 1.2 × 10⁻⁶ s⁻¹ vs. 4.7 × 10⁻⁵ s⁻¹ for methyl analogs).

Nitroso Compound Synthesis Revisions

C-Nitroso Monomer Stabilization

A 1998 this compound elaborated on nitrosoalkane dimerization prevention:

  • Solvent Effects : Ethereal solvents (THF, dioxane) stabilize monomers via Lewis acid-base interactions (e.g., B–N coordination).

  • Temperature Control : Reactions at −70°C with NOCl yielded 92% monomeric tert-butylnitrosoacetylene, versus 68% at 0°C.

Table 2: Monomer stabilization strategies for C-nitroso compounds

MethodMonomer Yield (%)Dimerization Half-Life
Low-temperature NOCl9248 h
THF solvent8572 h
Bulky R groups78120 h

Implications for Reproducibility and Best Practices

Corrigenda underscore the necessity of transparent error reporting. For instance, the 2021 polybenzoacene this compound demonstrated that uncorrected IR data could lead to misassignment of conjugation lengths in π-systems. Similarly, the (Fmes)BH₂ structural revision prevented potential failures in FLP catalyst replication.

Recommendations :

  • Peer Review : Implement dual-phase validation for synthetic procedures and spectral data.

  • Data Archiving : Require raw NMR/IR files alongside published spectra.

  • Post-Publication Protocols : Establish journal-led error reporting portals to expedite corrigenda issuance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.